Acotiamide methyl ether-d9
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Overview
Description
Acotiamide methyl ether-d9 is an isotope-labeled analog of acotiamide methyl ether. It is a metabolite of acotiamide, which is known for its role as an acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acotiamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide methyl ether-d9 involves the incorporation of deuterium atoms into the molecular structure of acotiamide methyl ether. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Acotiamide methyl ether-d9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
Acotiamide methyl ether-d9 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of acotiamide.
Metabolism: Investigating the metabolic pathways and intermediates of acotiamide.
Drug Development: Evaluating the efficacy and safety of acotiamide and its metabolites in preclinical and clinical studies.
Mechanism of Action
Acotiamide methyl ether-d9 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also acts on muscarinic receptors, modulating gastrointestinal motility and improving gastric emptying .
Comparison with Similar Compounds
Similar Compounds
Acotiamide: The parent compound, known for its prokinetic effects.
Acotiamide methyl ether: A metabolite of acotiamide, similar in structure to acotiamide methyl ether-d9 but without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of acotiamide and its metabolites in biological systems .
Properties
Molecular Formula |
C22H32N4O5S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2,4,5-tris(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)/i5D3,6D3,7D3 |
InChI Key |
PUOIEIREOKNEIS-SUJHKIPASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.